molecular formula C20H21FN2O4S2 B12183964 N-{3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl}thiophene-2-carboxamide

N-{3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl}thiophene-2-carboxamide

Cat. No.: B12183964
M. Wt: 436.5 g/mol
InChI Key: FTDXWKNFKWAFTE-UHFFFAOYSA-N
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Description

N-{3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl}thiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl}thiophene-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl}thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

N-{3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl}thiophene-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-{3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl}thiophene-2-carboxamide include other sulfonyl-containing compounds and thiophene derivatives. These compounds share structural similarities but may differ in their chemical properties and biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its fluorophenyl and sulfonyl groups, in particular, contribute to its stability and reactivity in various chemical reactions.

Properties

Molecular Formula

C20H21FN2O4S2

Molecular Weight

436.5 g/mol

IUPAC Name

N-[3-(4-fluorophenyl)sulfonyl-1-(2-methoxyethyl)-4,5-dimethylpyrrol-2-yl]thiophene-2-carboxamide

InChI

InChI=1S/C20H21FN2O4S2/c1-13-14(2)23(10-11-27-3)19(22-20(24)17-5-4-12-28-17)18(13)29(25,26)16-8-6-15(21)7-9-16/h4-9,12H,10-11H2,1-3H3,(H,22,24)

InChI Key

FTDXWKNFKWAFTE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)NC(=O)C3=CC=CS3)CCOC)C

Origin of Product

United States

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